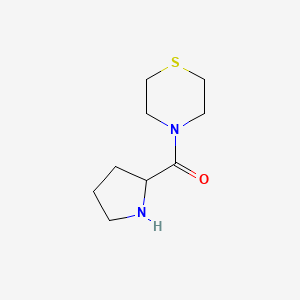

4-(Pyrrolidine-2-carbonyl)thiomorpholine

Overview

Description

4-(Pyrrolidine-2-carbonyl)thiomorpholine is a thiomorpholine derivative featuring a pyrrolidine-2-carbonyl substituent. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, is a sulfur-containing analog of morpholine. The pyrrolidine-2-carbonyl group introduces a chiral center and a peptide-like linkage, which may enhance binding affinity in medicinal chemistry applications. While the compound is listed as a building block by suppliers like CymitQuimica, it is currently marked as discontinued .

Preparation Methods

The synthesis of 4-(Pyrrolidine-2-carbonyl)thiomorpholine typically involves the reaction of pyrrolidine with thiomorpholine in the presence of a carbonylating agent. The reaction conditions often require a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve bulk synthesis using similar reaction pathways but optimized for large-scale production .

Chemical Reactions Analysis

4-(Pyrrolidine-2-carbonyl)thiomorpholine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrrolidine and thiomorpholine exhibit significant anticancer properties. For instance, a study demonstrated that certain thiomorpholine derivatives had potent activity against lung cancer cell lines, outperforming standard chemotherapy agents like cisplatin .

Biochemical Studies

4-(Pyrrolidine-2-carbonyl)thiomorpholine is utilized in biochemical studies to explore interactions with biological targets such as enzymes and receptors. The compound's ability to fit into active sites allows it to potentially inhibit or modulate enzyme activity.

Table 1: Mechanism of Action Overview

| Target Enzyme | Interaction Type | Biological Effect |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | Potential treatment for type 2 diabetes mellitus |

| Squalene Synthase | Inhibition | Antiatherogenic effects |

Material Science

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound in various applications can be understood through its structure-activity relationship. Modifications to its structure can lead to enhanced potency or selectivity for specific biological targets.

Table 2: SAR Analysis of Thiomorpholine Derivatives

| Compound Variant | Biological Activity | IC50 (µM) |

|---|---|---|

| Base Compound | Control | N/A |

| Variant A | Anticancer | 0.99 |

| Variant B | Antidiabetic | 1.5 |

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-2-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiomorpholine Derivatives

Substituent-Driven Structural and Functional Differences

Thiomorpholine derivatives are distinguished by their substituents, which dictate their chemical reactivity, biological activity, and physicochemical properties. Below is a comparison of key analogs:

Table 1: Key Thiomorpholine Derivatives and Their Properties

Key Observations:

- Lipophilicity and Metabolic Stability : Thiomorpholine derivatives generally exhibit higher lipophilicity than morpholine analogs due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. This enhances membrane permeability but also increases susceptibility to metabolic oxidation (e.g., sulfoxide/sulfone formation) .

- Solid-State Behavior : The 4-nitrophenyl derivative forms centrosymmetric dimers via C–H···O hydrogen bonds and π-stacking, unlike its morpholine counterpart, which lacks sulfur-mediated interactions .

Reactivity Trends:

Biological Activity

4-(Pyrrolidine-2-carbonyl)thiomorpholine is a heterocyclic compound characterized by its unique structural properties, including a five-membered thiomorpholine ring and a carbonyl group attached to a pyrrolidine moiety. Its molecular formula is C₈H₁₄N₂OS, and it exhibits notable chemical reactivity due to the presence of both carbonyl and thiol functionalities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be depicted as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄N₂OS |

| Molecular Weight | 174.27 g/mol |

| Functional Groups | Thiomorpholine, Carbonyl |

| Chemical Class | Heterocyclic Compound |

1. Antimicrobial Activity

Research indicates that thiomorpholine derivatives, including this compound, have been investigated for their antimicrobial properties. Studies show that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that derivatives of pyrrolidine can modulate cannabinoid receptors, particularly the CB2 receptor, which plays a role in pain and inflammation pathways. This modulation could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

3. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with cannabinoid receptors, influencing pain and inflammatory responses.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- DNA Interaction : Some studies suggest that related compounds can bind to DNA, affecting cellular proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into how modifications can enhance efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Thiomorpholine-3-carboxamide) | Contains thiomorpholine ring and carboxamide | Potential anti-inflammatory properties |

| 4-(Pyrrolidine-2-thione) | Thioketone instead of carbonyl | Different reactivity profiles |

| 3-Thiomorpholine-2-carboxylic acid | Carboxylic acid group present | Investigated for antimicrobial effects |

| 4-(Morpholino-2-carbonyl)thiomorpholine | Morpholino ring instead of pyrrolidine | Different receptor modulation properties |

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study evaluated various thiomorpholine derivatives against bacterial strains, demonstrating that modifications at the carbonyl position could enhance antimicrobial efficacy.

- Cancer Research : Another investigation focused on the interaction of pyrrolidine derivatives with cannabinoid receptors, revealing that certain substitutions could increase receptor affinity and therapeutic potential against cancer cells.

- Inflammation Models : Experimental models have shown that compounds similar to this compound significantly reduced markers of inflammation in vivo, suggesting potential for therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Pyrrolidine-2-carbonyl)thiomorpholine, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis of thiomorpholine derivatives typically involves coupling reactions between pyrrolidine-carbonyl precursors and functionalized thiomorpholine cores. For example, in analogous compounds, refluxing in pyridine with arylidenemalononitrile derivatives under controlled conditions (6 hours, 20 mL solvent) has been effective for cyclization . For this compound, acylation of thiomorpholine with pyrrolidine-2-carboxylic acid derivatives (e.g., using carbodiimide coupling agents) is a plausible route. Optimization includes maintaining anhydrous conditions, stoichiometric control of reactants, and purification via recrystallization (ethanol-DMF mixtures) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : To confirm the presence of the pyrrolidine-carbonyl group (δ ~2.5–3.5 ppm for pyrrolidine protons) and thiomorpholine sulfur oxidation state (δ ~3.8–4.2 ppm for SO₂ groups) .

- HPLC : For purity assessment (>98% by GC) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns .

- Melting point analysis : Consistency with literature values (e.g., 156°C for related thiomorpholine oxides) .

Q. How does the pyrrolidine-2-carbonyl moiety influence the solubility and stability of thiomorpholine derivatives?

Methodological Answer: The pyrrolidine-2-carbonyl group enhances hydrophilicity due to its amide bond, improving aqueous solubility compared to unsubstituted thiomorpholine. However, the thiomorpholine 1,1-dioxide core increases polarity further, as seen in derivatives like 4-(4-Aminobenzyl)thiomorpholine 1,1-dioxide (density: 1.301 g/cm³) . Stability studies should assess susceptibility to hydrolysis (e.g., pH-dependent degradation assays) and oxidative conditions, given the sulfur oxidation state .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for thiomorpholine derivatives across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell permeability, metabolic stability). Strategies include:

- Dose-response normalization : Compare IC₅₀ values under standardized conditions .

- Metabolic profiling : Use LC-MS to identify degradation products in cell-based vs. cell-free assays .

- Target validation : Employ CRISPR knockouts or isoform-specific inhibitors to confirm on-target effects, as demonstrated in studies of CYP121A1 inhibitors .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., fungal CYP51 for antifungals) .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from derivatives like 2-methyl-5-phenylthiazole-4-carboxamides .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. How do stereochemical variations in the pyrrolidine ring affect the biological activity of thiomorpholine derivatives?

Methodological Answer: Stereochemistry impacts target binding. For example, (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride shows distinct activity compared to its (R)-isomer due to spatial alignment with chiral enzyme pockets . Methodologies include:

- Chiral HPLC : To separate enantiomers .

- X-ray crystallography : Resolve binding modes of enantiomers with targets like T-cell malignancy enzymes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer: Key challenges include:

- Racemization : Mitigate via low-temperature reactions and chiral catalysts (e.g., BINAP ligands) .

- Purification : Use preparative HPLC or crystallization with chiral resolving agents .

- Process monitoring : In-line FTIR to track reaction progress and intermediate stability .

Q. How can researchers differentiate between thiomorpholine core effects and substituent contributions in structure-activity relationships (SAR)?

Methodological Answer:

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., replacing pyrrolidine-2-carbonyl with morpholine-carbonyl) .

- Free-Wilson analysis : Quantify substituent contributions to bioactivity using regression models .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from the thiomorpholine dioxide) .

Properties

IUPAC Name |

pyrrolidin-2-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIAALYTCRMOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.